molecular formula C16H25BFNO2 B2366361 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester CAS No. 2377611-10-2

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester

Cat. No. B2366361
CAS RN: 2377611-10-2
M. Wt: 293.19
InChI Key: JZLXRHFINZUGIA-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-10-2 and a Linear Formula: C16H25BFNO2 . It has a Molecular Weight of 293.19 and its IUPAC Name is N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are known to be involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

This compound has a storage temperature requirement of being refrigerated .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . This hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Hydrolysis

Phenylboronic pinacol esters, such as this compound, can undergo hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Organic Synthesis

This compound is a highly valuable building block in organic synthesis . It is often used in the preparation of various chemical intermediates .

DFT Study

The compound can be used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems.

Synthesis of Indolizidine

The compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . These are complex organic compounds with potential pharmaceutical applications .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis, which is considerably accelerated at physiological ph, could influence its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This makes the compound a valuable building block in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors such as pH . For instance, the rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLXRHFINZUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester

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